molecular formula C16H21N5O3S2 B2374339 ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 511278-34-5

ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2374339
CAS No.: 511278-34-5
M. Wt: 395.5
InChI Key: QSBAMGVOZDHZDP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 511278-34-5) is a structurally complex heterocyclic compound featuring a cycloheptathiophene core fused with a thiophene ring. The molecule is substituted with an ethyl ester group at position 3 and an acetamido linker at position 2, which connects to a 5-amino-1,2,4-triazole moiety via a thioether bond . This compound is of interest in medicinal chemistry due to the bioactivity of 1,2,4-triazole derivatives, which are known for antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c1-2-24-14(23)12-9-6-4-3-5-7-10(9)26-13(12)18-11(22)8-25-16-19-15(17)20-21-16/h2-8H2,1H3,(H,18,22)(H3,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBAMGVOZDHZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. The triazole ring can be synthesized from hydrazine hydrate, aminoguanidine bicarbonate, and formic acid, followed by cyclization . The thiophene ring can be synthesized through various methods, including the reaction of anthranilic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and amino (-NH₂) groups serve as nucleophilic sites for alkylation and arylation:

Example Reaction with Alkyl Halides

  • Reagents : Alkyl halides (e.g., benzyl chloride), K₂CO₃, acetone/DMF

  • Conditions : Reflux at 60°C for 8–24 hours

  • Product : Alkylthio derivatives via SN2 mechanism .

Alkylating AgentProduct StructureYield (%)Key Spectral Data (¹H NMR)
Benzyl chlorideBenzylthio-substituted cycloheptathiophene85–92δ 4.37 (s, 2H, S-CH₂), 7.29–7.52 (m, Ar-H)
Ethyl bromoacetateEthoxycarbonylmethylthio analog78δ 4.24 (q, 2H, OCH₂), 1.31 (t, 3H, CH₃)

Acylation and Amidation

The primary amino group on the triazole ring undergoes acylation:

Reaction with Chloroacetyl Chloride

  • Reagents : Chloroacetyl chloride, Et₃N, DCM

  • Conditions : Room temperature, 24 hours

  • Product : N-acylated derivatives with enhanced electrophilicity .

Key Data :

  • IR : 1662 cm⁻¹ (C=O stretch), 1546 cm⁻¹ (C=S) .

  • ¹H NMR : δ 8.07 (s, NH, D₂O exchangeable), 12.58 (s, NH) .

Cycloaddition and Ring-Opening Reactions

The triazole-thioether moiety participates in cyclocondensation:

Formation of Pyrimidine Derivatives

  • Reagents : POCl₃, hydrazine hydrate

  • Conditions : Reflux in POCl₃ (3 hours), followed by hydrazine treatment

  • Product : Pyrimidine-fused systems (e.g., thieno[2,3-d]pyrimidin-4-ones) .

Starting MaterialCyclization AgentProductApplication
Ethyl 2-amino-thiophenePOCl₃Chloro-pyrimidine intermediateAnticancer lead
Chloro-pyrimidineHydrazine hydrateHydrazino-pyrimidineApoptosis induction

Redox and Functional Group Interconversion

The nitro group (if present in analogs) can be reduced:

Nitro to Amine Reduction

  • Reagents : H₂/Pd-C, Fe/HCl

  • Conditions : Ethanol, 50–60°C

  • Product : Amino derivatives for further functionalization .

Key Observation :

  • Reduced analogs show improved solubility in aqueous media due to protonated amino groups.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Functional Groups InvolvedBiological Relevance
Nucleophilic substitutionAlkyl halides, K₂CO₃, refluxThioether (-S-), amino (-NH₂)Enhanced lipophilicity
AcylationChloroacetyl chloride, Et₃NAmino (-NH₂)Drug conjugate synthesis
CyclocondensationPOCl₃, hydrazineTriazole, thiopheneAntitumor activity

Mechanistic Insights

  • Thioether Reactivity : The sulfur atom facilitates nucleophilic displacement due to its lone pair electrons .

  • Triazole Participation : The 1,2,4-triazole ring acts as a directing group in electrophilic substitutions.

  • Steric Effects : Bulkier substituents on the cycloheptathiophene ring reduce reaction rates, as observed in kinetic studies .

This compound’s versatility in forming derivatives through alkylation, acylation, and cyclization underscores its potential as a scaffold in medicinal chemistry, particularly for anticancer and antimicrobial agents . Further studies optimizing reaction conditions (e.g., microwave-assisted synthesis) could enhance yields and selectivity.

Scientific Research Applications

Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of cycloheptathiophene-3-carboxylate derivatives. Structural analogs vary in substituents on the acetamido linker or the cycloheptathiophene core, leading to differences in physicochemical properties and biological activities. Key comparisons are outlined below:

Structural Analogues with Modified Acetamido Substituents

Compound Name / CAS No. Substituent on Acetamido Group Molecular Weight Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound (511278-34-5) 5-Amino-1,2,4-triazol-3-ylthio 422.5 Not reported Not reported Not explicitly stated
VIg (CAS: Not provided) 4-Benzylpiperazine 455.5 153–155 56 Acetylcholinesterase inhibition
VIh (CAS: Not provided) 4-(2-Fluorobenzyl)piperazine 473.5 163–165 55 Acetylcholinesterase inhibition
23 (CAS: Not provided) 4-Fluorobenzoyl 369.4 117–118 64 Antiviral (influenza)
47 (CAS: Not provided) 2-Methoxybenzamido 379.5 Not reported 100 Antiviral (influenza)
669753-36-0 Cyanoacetyl 306.4 Not reported Not reported Intermediate in synthesis
331819-60-4 4-Nitrobenzamido 418.4 Not reported Not reported Not reported

Key Observations:

  • Bioactivity : Piperazine-substituted analogs (VIg, VIh) exhibit acetylcholinesterase inhibition, likely due to the basic nitrogen atoms in piperazine enhancing interactions with the enzyme’s catalytic site . In contrast, aromatic acyl derivatives (23, 47) target influenza polymerase assembly, where electron-withdrawing groups (e.g., fluorine in 23) may enhance binding to viral proteins .
  • Synthetic Efficiency : The 2-methoxybenzamido derivative (47) achieved 100% yield under optimized conditions, suggesting steric and electronic effects of methoxy groups improve reaction kinetics .
  • Physicochemical Properties: The cyanoacetyl analog (669753-36-0) has a lower molecular weight (306.4) and higher lipophilicity (XLogP3 = 3.5), favoring passive diffusion across biological membranes .

Spectral and Analytical Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Target Compound Not reported Not reported
VIg 1716, 1658 1.37–1.42 (t, OCH2CH3), 4.33 (s, CH2 benzyl), 7.26–7.37 (m, aromatic H), 11.78 (s, NH)
23 Not reported 1.35 (t, CH2CH3), 7.10–7.20 (aromatic CH), 12.25 (s, NH)
47 Not reported 1.35 (t, CH2CH3), 4.10 (s, OCH3), 6.90–7.20 (aromatic CH), 13.00 (s, NH)
669753-36-0 Not reported Not reported (HRMS-ESI: m/z 390.1370 [M+H]+)

Key Observations:

  • ¹H-NMR: Piperazine derivatives (VIg, VIh) show distinct benzyl or fluorobenzyl proton signals (δ 4.33–7.45), while antiviral compounds (23, 47) display characteristic aromatic and NH peaks.
  • Mass Spectrometry: The cyanoacetyl derivative (669753-36-0) was confirmed via HRMS-ESI (m/z 390.1370), ensuring structural fidelity .

Biological Activity

Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound that combines several bioactive moieties. The presence of the 1,2,4-triazole ring suggests potential pharmacological applications due to its known biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound features a 5-amino-1H-1,2,4-triazole moiety linked to a cyclohepta[b]thiophene structure through an acetamido group. The incorporation of sulfur in the triazole derivative enhances its reactivity and potential biological interactions.

Anticancer Activity

  • Mechanism of Action : Compounds containing the 1,2,4-triazole scaffold have been shown to exhibit significant anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as Bcl-2 family proteins .
  • Case Studies :
    • A study evaluated derivatives of 5-amino-1H-1,2,4-triazole against colon carcinoma HCT-116 cells. The results showed considerable cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .
    • Another investigation reported that triazole-thio compounds demonstrated potent activity against A549 human lung adenocarcinoma cells, suggesting a broad spectrum of anticancer efficacy .

Antimicrobial Activity

The presence of sulfur in the form of thioether or thiol groups within triazoles has been associated with enhanced antimicrobial activity. Compounds similar to this compound have shown effectiveness against various pathogenic bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activities. For instance, methyl or phenyl groups at specific positions have been shown to improve anticancer activities through increased lipophilicity and interaction with cellular targets .

Inhibition Studies

Inhibition studies reveal that compounds with the triazole scaffold can inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative disorders . This suggests potential applications in treating conditions like Alzheimer’s disease.

Synthesis and Characterization

The synthesis of this compound typically involves microwave-assisted nucleophilic substitution reactions leading to high yields and purity . Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and tautomerism of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, 1,2,4-triazole-thio derivatives are synthesized via coupling of 5-amino-1,2,4-triazole-3-thiol with activated acetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF). Key steps require precise control of temperature (60–80°C) and reaction time (6–12 hours) to achieve yields of 72–94% .
  • Validation : Purity is confirmed by recrystallization (ethanol or methanol) and analytical techniques (TLC, HPLC).

Q. How is the structural integrity of the compound confirmed, and what analytical techniques are essential?

  • Characterization : Use a combination of IR spectroscopy (to confirm S–H and N–H stretches in the triazole-thio group), ¹H/¹³C NMR (to verify cycloheptathiophene and acetamido proton environments), and mass spectrometry (for molecular ion peaks matching the theoretical mass). X-ray crystallography may resolve conformational ambiguities in the cycloheptathiophene ring .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Activities : Analogous 1,2,4-triazole-thio derivatives exhibit antimicrobial (e.g., against S. aureus and C. albicans), anti-inflammatory, and moderate anticancer activity. For example, substituents like methoxyphenyl groups enhance antifungal efficacy by 30–40% compared to unsubstituted analogs .

Advanced Research Questions

Q. How do substituent variations on the triazole and cycloheptathiophene moieties affect biological activity?

  • SAR Insights :

  • Triazole modifications : Electron-withdrawing groups (e.g., nitro) on the triazole increase antimicrobial potency but reduce solubility. Amino groups improve bioavailability by enhancing hydrogen bonding with target enzymes .
  • Cycloheptathiophene substitutions : Bulky substituents on the cyclohepta ring (e.g., methyl groups) improve metabolic stability but may sterically hinder target binding .
    • Experimental Design : Systematic synthesis of analogs with controlled substituent changes, followed by in vitro assays (MIC, IC₅₀) and computational docking (e.g., AutoDock Vina) to map interactions with targets like fungal CYP51 or human COX-2 .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradictions : Discrepancies in IC₅₀ values for anticancer activity (e.g., 8–50 µM in different studies) may arise from assay conditions (e.g., cell line variability, serum concentration).
  • Resolution : Standardize protocols (e.g., MTT assay with consistent cell passage numbers) and validate targets via siRNA knockdown or competitive binding assays .

Q. How can molecular docking guide the optimization of this compound for specific therapeutic targets?

  • Strategy : Dock the compound into active sites of validated targets (e.g., bacterial dihydrofolate reductase or tubulin) using software like Schrödinger Suite. Focus on optimizing hydrogen bonds (e.g., between the triazole NH and Asp27 in DHFR) and hydrophobic contacts (cycloheptathiophene with tubulin’s paclitaxel site) .
  • Validation : Synthesize top-ranked analogs from docking scores and test in vitro.

Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized for industrial-grade purity?

  • Challenges : Poor solubility of intermediates and side reactions (e.g., oxidation of thioether groups) during scale-up.
  • Solutions : Use polar aprotic solvents (DMF, DMSO) with controlled nitrogen atmospheres. Employ flow chemistry for exothermic steps (e.g., Knoevenagel condensation) to improve heat dissipation and yield .

Key Recommendations for Researchers

  • Prioritize NMR-guided purification to isolate stereoisomers of the cycloheptathiophene core.
  • Explore prodrug strategies (e.g., ester hydrolysis to carboxylic acid) to enhance water solubility without compromising activity.
  • Collaborate with crystallography labs to resolve 3D structures of target-bound complexes for rational design .

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